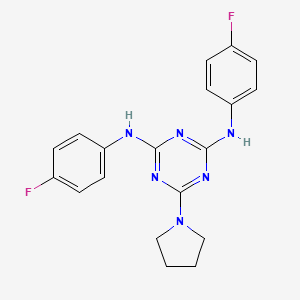
1-methyl-1H-indole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-indole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-4-carbohydrazide can be represented by the InChI code: 1S/C10H11N3O/c1-13-8-5-3-2-4-7 (8)6-9 (13)10 (14)12-11/h2-6H,11H2,1H3, (H,12,14) . This indicates that the molecule consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carbohydrazide group .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They have been found to inhibit the growth of cancer cells and induce apoptosis .
Anti-HIV Properties
Some indole derivatives have been reported to have anti-HIV properties . This suggests potential use in the treatment of HIV/AIDS.
Antioxidant Activity
Indole derivatives can act as antioxidants , helping to protect cells from damage caused by free radicals.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties , making them potentially useful in combating various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity , suggesting potential use in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to have antidiabetic properties , indicating potential use in the management of diabetes.
Mechanism of Action
While the specific mechanism of action for 1-methyl-1H-indole-4-carbohydrazide is not well-documented, indole carbohydrazide derivatives have been found to exhibit antiplatelet aggregation activity . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface, which are responsible for controlling platelet aggregation .
Safety and Hazards
Future Directions
Indole derivatives, including 1-methyl-1H-indole-4-carbohydrazide, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further elucidating the biological activities of these compounds and developing novel synthetic strategies for their preparation .
properties
IUPAC Name |
1-methylindole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(14)12-11)3-2-4-9(7)13/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBZJUXZFJDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


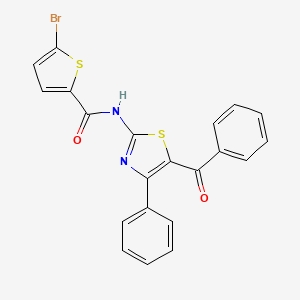
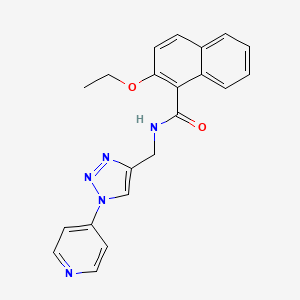
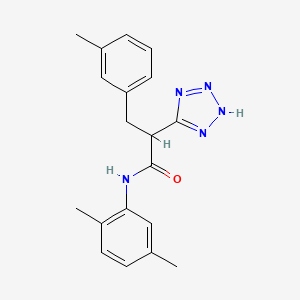
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)
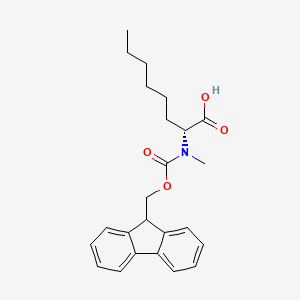
![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2739469.png)
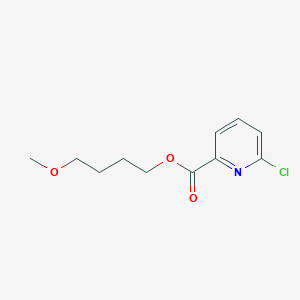
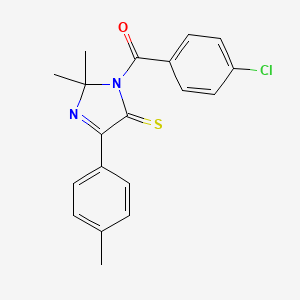
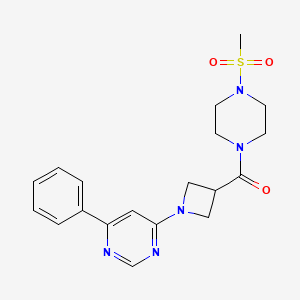
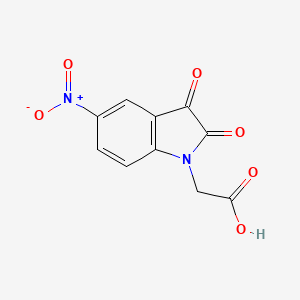
![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)
